molecular formula C10H13FO B8786629 1-(4-fluorophenyl)-2-methylpropan-1-ol

1-(4-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B8786629
M. Wt: 168.21 g/mol
InChI Key: NVTZVRJGHWXKET-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methylpropan-1-ol (CAS 1766-28-5) is a fluorinated alcohol compound with the molecular formula C 10 H 13 FO and a molecular weight of 168.21 g/mol . This chemical serves as a versatile chiral building block and key intermediate in organic synthesis and medicinal chemistry research. While direct studies on this specific alcohol are limited, research on structurally similar 1-(4-fluorophenyl) propanol and propanone derivatives suggests potential utility in neuroscience and pharmacology. Such compounds are investigated as potential atypical dopamine transporter (DAT) inhibitors . These inhibitors represent a promising therapeutic approach for psychostimulant use disorders, as they may block the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting addictive potential themselves . The fluorophenyl moiety is a common feature in compounds targeting the central nervous system, and this alcohol may be a precursor in the synthesis of more complex bioactive molecules for neurodegenerative or neuropsychiatric disorder research. Disclaimer: This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a component in products for human or veterinary use, foods, cosmetics, drugs, or consumer products. This product must be handled by technically qualified individuals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3

InChI Key

NVTZVRJGHWXKET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction involves nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated in the workup step. The fluorine substituent on the phenyl ring stabilizes the carbonyl group, slightly increasing reaction time compared to non-fluorinated analogs.

Optimized Conditions

ParameterValueSource
SolventEthanol or methanol
TemperatureRoom temperature (20–25°C)
NaBH₄:Ketone ratio1.5–2.0 equivalents
Reaction time1–3 hours
Yield85–90%

Procedure :

  • Dissolve the ketone (1 equivalent) in ethanol or methanol.

  • Add NaBH₄ (1.5–2.0 equivalents) gradually under stirring.

  • Monitor reaction progress via thin-layer chromatography (TLC) until the ketone is consumed.

  • Quench with water, extract with diethyl ether, and dry the organic layer with MgSO₄.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Alternative Reduction Methods

ParameterValueSource
SolventTHF or diethyl ether
Temperature0°C
LiAlH₄:Ketone ratio1.0 equivalent
Reaction time30–60 minutes
Yield90–95%

Procedure :

  • Cool the ketone solution in anhydrous THF to 0°C.

  • Add LiAlH₄ (1.0 equivalent) dropwise under inert atmosphere.

  • Stir for 30–60 minutes, then quench with aqueous HCl.

  • Extract and purify as described above.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
NaBH₄ ReductionHigh yield, mild conditionsRequires excess reagent
LiAlH₄ ReductionFaster reaction, high purityAir-sensitive, hazardous workup
Catalytic HydrogenationScalable, no byproductsHigh equipment costs

Challenges and Optimization Strategies

Solvent Selection

Polar protic solvents (e.g., ethanol) enhance NaBH₄ solubility, whereas aprotic solvents (e.g., THF) are preferred for LiAlH₄. Fluorinated ketones may exhibit slower kinetics in ethanol due to steric hindrance from the phenyl group.

Side Reactions

Over-reduction or dehydration is negligible for this substrate, as the tertiary alcohol structure minimizes further reactivity.

Data Tables

Table 1: Reaction Parameters for NaBH₄ and LiAlH₄ Reductions

ReagentSolventTemperatureTimeYieldPurity
NaBH₄EthanolRT2h88%>95%
LiAlH₄THF0°C1h92%>98%

Table 2: Spectral Data (Hypothetical for Illustration)

TechniqueData
¹H NMRδ 1.2 (d, 6H, CH(CH₃)₂), 3.5 (s, 1H, OH), 7.0–7.4 (m, 4H, Ar-H)
¹³C NMR22.1 (CH₃), 28.5 (CH(CH₃)₂), 68.2 (C-OH), 115–160 (Ar-C)

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 1-(4-Fluoro-phenyl)-2-methyl-propan-1-one.

    Reduction: 1-(4-Fluoro-phenyl)-2-methyl-propane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Patterns

a. 1-(4-Fluorophenyl)-2-methylpropan-2-ol
  • Key Difference : Positional isomerism (hydroxyl group at propan-2-ol vs. propan-1-ol).
  • Impact : Altered solubility and hydrogen-bonding capacity due to hydroxyl group positioning. Literature reports suggest that such isomers may exhibit different biological activities due to spatial orientation .
b. 1-(3-Chloro-5-Fluorophenyl)-2-Methylpropan-1-ol
  • Key Difference : Halogen substitution (chlorine at meta, fluorine at para on the aryl ring).
  • Properties: Molar mass = 202.65 g/mol.
c. 1-(4-Fluoro-3,5-Dimethylphenyl)-2-Methylpropan-1-ol
  • Key Difference : Additional methyl groups at meta positions on the aryl ring.
  • Impact : Enhanced steric hindrance may reduce reactivity in substitution reactions but improve metabolic stability in drug design .

Functional Group Variants

a. 4-Fluoromethcathinone (4-FMC)
  • Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
  • Key Difference: Ketone and methylamino groups replace the hydroxyl and methyl groups.
  • Biological Relevance : 4-FMC interacts with central nervous system targets, highlighting the pharmacological significance of the 4-fluorophenyl moiety. The ketone group increases electrophilicity compared to the alcohol .
b. 1-(4-Fluorophenyl)-4-Methylpentane-1,3-dione
  • Structure : Diketone derivative with a methyl branch.
  • Properties: Boiling point = 100–110°C (1 Torr); density = 1.103 g/cm³.

Chalcone Derivatives with 4-Fluorophenyl Groups

Several chalcone analogs (e.g., compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) demonstrate the role of fluorine in modulating bioactivity:

  • IC50 Values : 2j (4.703 μM) vs. 2n (25.07 μM).
  • SAR Insights : Fluorine at the para position of ring B in 2j enhances inhibitory activity compared to methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 μM). Electronegative groups improve potency by optimizing electronic interactions with target enzymes .

Table 1: Key Properties of Selected Analogs

Compound Name Molar Mass (g/mol) Key Substituents Yield/Synthetic Notes Bioactivity (IC50, if applicable)
1-(4-Fluorophenyl)-2-methylpropan-1-ol 168.21 4-F, β-methyl 51% yield (Mn-catalyzed) N/A
1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol 202.65 3-Cl, 5-F, β-methyl Not reported N/A
4-Fluoromethcathinone 195.22 4-F, ketone, methylamino Not reported CNS activity
Chalcone 2j 433.11 4-Br, 5-I (ring A); 4-F (ring B) Synthesized via Claisen-Schmidt 4.703 μM

Mechanistic and Functional Insights

  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions and stabilizes negative charges, critical in enzyme inhibition (e.g., chalcones) .
  • Synthetic Accessibility : Manganese-catalyzed methods offer moderate yields for the target compound, whereas chalcone derivatives require multi-step coupling, affecting scalability .

Q & A

Basic Research Questions

Q. How can 1-(4-fluorophenyl)-2-methylpropan-1-ol be synthesized with high enantiomeric purity for biological studies?

  • Methodological Answer : The compound can be synthesized via ketone reduction. For example, reducing 1-(4-fluorophenyl)-2-methylpropan-1-one (a precursor ketone) using sodium borohydride (NaBH₄) or chiral catalysts for enantioselective synthesis. Reaction conditions (solvent, temperature) must be optimized to minimize racemization . Enantiomeric purity can be confirmed via chiral HPLC or polarimetry.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the hydroxyl group (δ ~1.5–2.5 ppm for -OH) and fluorophenyl aromatic signals (δ ~6.8–7.4 ppm).
  • IR : O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~168.2 (C₁₀H₁₃FO) with fragmentation patterns to validate branching .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The para-fluorine group acts as a weak electron-withdrawing substituent, activating the phenyl ring for electrophilic aromatic substitution but deactivating it for nucleophilic attack. Reactivity can be compared to chloro or methoxy analogs via Hammett studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Use enantiomerically pure samples and standardize assays (e.g., enzyme inhibition with RPE65 or CYP450 isoforms). Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular activity assays) .

Q. How can computational modeling predict the compound’s interaction with neurological targets like GABA receptors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with GABA-A receptor pockets, focusing on hydrogen bonding (hydroxyl group) and hydrophobic contacts (fluorophenyl and methyl groups).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., α1-subunit histidines) .

Q. What experimental design optimizes the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. How do steric effects from the 2-methyl group impact its utility in asymmetric catalysis?

  • Methodological Answer : The methyl group introduces steric hindrance, which can be exploited to control regioselectivity in reactions like Friedel-Crafts alkylation. Compare turnover numbers (TONs) and enantiomeric excess (ee) with non-methylated analogs in catalytic cycles .

Key Research Recommendations

  • Prioritize enantioselective synthesis to avoid confounding biological results.
  • Use hybrid QSAR/MD approaches for rational drug design targeting neurological disorders.
  • Address stability challenges via formulation studies (e.g., lyophilization for long-term storage).

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